Benzonitrile, 4-(allyloxy)-3,5-diethyl-

Description

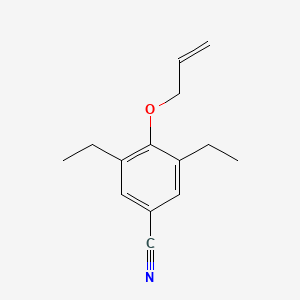

Benzonitrile, 4-(allyloxy)-3,5-diethyl- (C₁₃H₁₇NO, molecular weight ~203.28 g/mol) is a substituted aromatic nitrile featuring a benzonitrile core with three distinct substituents: an allyloxy group (-O-CH₂CH=CH₂) at the para position (C4) and ethyl groups (-C₂H₅) at the meta positions (C3 and C5). The nitrile group (-CN) at position C1 introduces electron-withdrawing properties, while the allyloxy and ethyl groups contribute electron-donating effects. This combination of substituents influences the compound’s electronic density, solubility, and reactivity.

Synthesis: The compound can be synthesized via sequential alkylation and etherification reactions. For instance, a hydroxybenzonitrile precursor could undergo Williamson ether synthesis with allyl bromide to introduce the allyloxy group, followed by alkylation with ethyl halides to install the ethyl substituents .

The allyloxy group’s unsaturated bond may enable further functionalization (e.g., polymerization or cross-linking).

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3,5-diethyl-4-prop-2-enoxybenzonitrile |

InChI |

InChI=1S/C14H17NO/c1-4-7-16-14-12(5-2)8-11(10-15)9-13(14)6-3/h4,8-9H,1,5-7H2,2-3H3 |

InChI Key |

XAFAJUYBMKJLRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1OCC=C)CC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(allyloxy)-3,5-diethyl- can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain high-purity benzonitrile, 4-(allyloxy)-3,5-diethyl-.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(allyloxy)-3,5-diethyl- undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 4-(allyloxy)-3,5-diethylbenzoic acid.

Reduction: Formation of 4-(allyloxy)-3,5-diethylbenzylamine.

Substitution: Formation of 4-(allyloxy)-3,5-diethyl-2-nitrobenzonitrile or 4-(allyloxy)-3,5-diethylbromobenzonitrile.

Scientific Research Applications

Chemistry: Benzonitrile, 4-(allyloxy)-3,5-diethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of nitriles with biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a valuable starting material for drug discovery.

Industry: In the industrial sector, benzonitrile, 4-(allyloxy)-3,5-diethyl- can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(allyloxy)-3,5-diethyl- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the allyloxy group can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzonitrile, 4-(allyloxy)-3,5-diethyl- with structurally related benzonitriles and aromatic esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Functional Groups

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitrile group (-CN) withdraws electrons, while its allyloxy and ethyl groups donate electrons. This balance creates a polarized aromatic system. In contrast, 4-amino-3,5-dichloro-benzonitrile (C₇H₄Cl₂N₂) combines an electron-donating amino group (-NH₂) with electron-withdrawing chlorine atoms, resulting in heightened reactivity for nucleophilic substitution or coupling reactions . 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile (C₁₅H₇F₆NO) features strongly electron-withdrawing trifluoromethyl (-CF₃) groups, enhancing thermal stability and lipophilicity, which is advantageous in hydrophobic materials .

Molecular Weight and Physical Properties

- Molecular Weight: Compound Molecular Formula Molecular Weight (g/mol) Benzonitrile, 4-(allyloxy)-3,5-diethyl- C₁₃H₁₇NO 203.28 4-Amino-3,5-dichloro-benzonitrile C₇H₄Cl₂N₂ 187.03 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile C₁₅H₇F₆NO 331.21 Ethyl 4-(allyloxy)-3,5-diiodobenzoate C₁₂H₁₂I₂O₃ 498.03

Key Properties :

- The target compound’s moderate molecular weight and balanced substituents suggest intermediate polarity, making it soluble in common organic solvents (e.g., dichloromethane or ethyl acetate).

- Ethyl 4-(allyloxy)-3,5-diiodobenzoate’s high molecular weight (498.03 g/mol) and iodine content make it dense and suitable as a precursor in halogen-exchange reactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic and Reactivity Profiles

| Compound | Electron Effects | Reactivity Highlights |

|---|---|---|

| Benzonitrile, 4-(allyloxy)-3,5-diethyl- | Balanced EWG/EDG mix | Allyloxy group enables polymerization |

| 4-Amino-3,5-dichloro-benzonitrile | Polar (NH₂ donor, Cl withdrawer) | Amino group participates in coupling |

| 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile | Strong EWGs (-CF₃) | Resistant to oxidation and hydrolysis |

Research Findings and Discussion

The substituent diversity in benzonitrile derivatives dictates their applicability across industries. For example:

- OLED Materials: Bulky aromatic systems (e.g., phenoxazine-carbazole in ) are critical for TADF, which the target compound lacks .

- Halogenation : Heavy atoms (e.g., iodine in ) enhance radiative decay rates, useful in optoelectronics .

- Fluorination : Trifluoromethyl groups improve chemical inertia, favoring use in harsh environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.